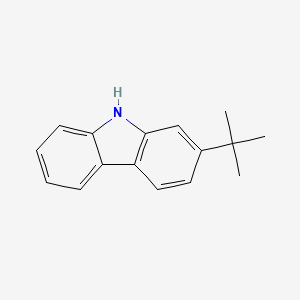

2-Tert-butyl-9H-carbazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFORZIUGGNDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499227 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69386-36-3 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Tert Butyl 9h Carbazole

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to construct the carbazole (B46965) framework with the desired tert-butyl substitution pattern. These methods often employ transition-metal catalysis to facilitate key bond-forming steps.

Palladium-Catalyzed C-H Activation and Amination Routes

Palladium-catalyzed reactions that involve the direct functionalization of C-H bonds are powerful tools for synthesizing complex molecules like substituted carbazoles. These methods can form the carbazole ring system through intramolecular C-H amination of biaryl derivatives.

A notable strategy involves the palladium-catalyzed intramolecular C-H functionalization of a biaryl amide, followed by C-N bond formation. nih.gov This approach allows for the controlled assembly of unsymmetrical carbazoles by designing the appropriate biaryl amide precursor. nih.gov For instance, starting from a 2-acetaminobiphenyl derivative, a palladium catalyst can facilitate the cyclization to form an N-acetylcarbazole. nih.gov This N-acetyl group can later be removed to yield the free carbazole. nih.gov

Another advanced method involves a tandem palladium-catalyzed C-H activation and dual C-N bond formation sequence starting from 2-iodobiphenyls and a diaziridinone as the nitrogen source. labxing.comwiley.com This process is believed to proceed through a key palladacycle intermediate. labxing.comwiley.com

The mechanism of palladium-catalyzed carbazole formation through C-H activation is a subject of detailed study. For the cyclization of N-protected 2-aminobiphenyls, the process generally involves the oxidative addition of a palladium(0) species to the C-H bond, or more commonly, a concerted metalation-deprotonation (CMD) pathway with a Pd(II) catalyst.

In the conversion of 2-acetaminobiphenyl to N-acetylcarbazole, a Pd(OAc)₂ catalyst is often used. nih.gov The reaction is believed to involve the coordination of the amide to the palladium center, directing the C-H activation at the ortho position of the second aryl ring. This is followed by reductive elimination to form the C-N bond of the carbazole ring, regenerating a Pd(0) species. An oxidant, such as Cu(OAc)₂ or molecular oxygen, is then required to reoxidize the Pd(0) to the active Pd(II) state to complete the catalytic cycle. nih.gov

Theoretical studies using density functional theory (DFT) on free NH-carbazoles have shown that C-H activation is the rate-determining step in palladium-catalyzed functionalization. rsc.org The use of ancillary ligands or additives like norbornene can facilitate the formation of a stable six-membered ring C-H activation intermediate, which is crucial for the reaction's progress and selectivity. rsc.org

Optimizing reaction conditions is critical for achieving high yields and selectivity in palladium-catalyzed carbazole synthesis. Key parameters include the choice of catalyst, oxidant, solvent, and base.

In the synthesis of N-acetylcarbazoles from 2-acetaminobiphenyls, Pd(OAc)₂ has been found to be more efficient than other palladium precatalysts. nih.gov The oxidant system has also been a focus of optimization. While a stoichiometric amount of Cu(OAc)₂ under an oxygen atmosphere gives near-quantitative yields, it was discovered that using dimethyl sulfoxide (B87167) (DMSO) as the solvent allows the reaction to proceed without the copper co-catalyst, with oxygen from the air acting as the terminal oxidant. nih.gov

For the synthesis of carbazoles from 2-iodobiphenyls and diaziridinone, a systematic optimization was performed. labxing.comwiley.com The choice of base and solvent was found to be crucial.

Table 1: Optimization of Reaction Conditions for Carbazole Synthesis from 2-Iodobiphenyl labxing.comwiley.com

| Entry | Base (equiv.) | Solvent (mL) | Pd(OAc)₂ (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | DMF (1) | 10 | 44 |

| 2 | Li₂CO₃ (2.0) | DMF (1) | 10 | 16 |

| 3 | Na₂CO₃ (2.0) | DMF (1) | 10 | 25 |

| 4 | Cs₂CO₃ (2.0) | DMF (1) | 10 | 53 |

| 5 | Cs₂CO₃ (2.0) | DMF (2) | 10 | 90 |

| 6 | Cs₂CO₃ (2.0) | DMF (2) | 5 | 90 |

| 7 | Cs₂CO₃ (1.0) | DMF (2) | 5 | 91 |

| 8 | Cs₂CO₃ (1.0) | DMF (2) | 2 | 63 |

Data adapted from studies on the synthesis of a parent carbazole, illustrating general principles applicable to substituted derivatives. labxing.comwiley.com

As shown in the table, changing the base from K₂CO₃ to the bulkier Cs₂CO₃ significantly improved the yield. labxing.comwiley.com Furthermore, increasing the solvent volume, which diluted the reaction mixture, surprisingly led to a dramatic increase in yield to 90%. labxing.comwiley.com Further optimization showed that the catalyst loading could be reduced to 5 mol% and the amount of base to 1.0 equivalent without compromising the excellent yield. labxing.comwiley.com

Mechanistic studies of palladium-catalyzed carbazole formation

Buchwald–Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. This palladium-catalyzed cross-coupling reaction is widely used to synthesize carbazoles by coupling a dihaloarene with an amine or by intramolecular cyclization of a suitably substituted precursor.

A common route involves the intermolecular coupling of a substituted aniline (B41778) with a 1,2-dihaloarene, followed by an intramolecular C-N bond formation. More directly, diarylamines, which can be synthesized via Buchwald-Hartwig coupling, can undergo subsequent intramolecular C-C bond formation to yield carbazoles. conicet.gov.arresearchgate.net For instance, the synthesis of 3-tert-butyl-9H-carbazole has been achieved from a diarylamine precursor, which itself can be formed via a palladium-catalyzed Buchwald-Hartwig reaction. conicet.gov.ar

The synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-methylthiopyrimidine was accomplished using a palladium-catalyzed Buchwald–Hartwig amination between 4,6-dichloro-5-methyl-2-methylpyrimidine and 3,6-di-tert-butylcarbazole (B1356187). nih.gov This demonstrates the reaction's utility in coupling complex carbazole units to other heterocyclic cores. The conditions for such reactions are meticulously optimized, with the choice of palladium precatalyst, phosphine (B1218219) ligand, and base being critical for high yields. acs.org

Table 2: Optimization of Buchwald-Hartwig Coupling of Carbazole with Bromobenzene acs.org

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuONa | Toluene (B28343) | 97 |

| 2 | [Pd(allyl)Cl]₂ (1) | XPhos (4) | t-BuOLi | Toluene | 98 |

| 3 | [Pd(allyl)Cl]₂ (1) | XPhos (4) | Cs₂CO₃ | Toluene | 96 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | t-BuONa | Toluene | 97 |

| 5 | [Pd(allyl)Cl]₂ (1) | RuPhos (4) | t-BuONa | Toluene | 95 |

Data illustrates typical optimization parameters for coupling carbazole nucleophiles. acs.org

Ullmann Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed method for forming C-N and C-C bonds, often requiring high temperatures. It has been historically important for synthesizing carbazoles, typically through the intramolecular cyclization of 2,2'-dihalobiphenyls with an amine source or the intermolecular coupling of an o-haloaniline with an aryl halide followed by cyclization.

A modern application involves a three-step process starting with N-acetylation of an aniline, followed by a copper(0)-mediated Ullmann homocoupling of the resulting o-bromoacetanilide to produce a 2,2'-bis(acetamido)biphenyl. sorbonne-universite.fr This intermediate then undergoes an acid-mediated intramolecular amination (Täuber carbazole synthesis) to yield the final carbazole. sorbonne-universite.fr This method was used to produce 3,6-Di-tert-butyl-9H-carbazole in a 74% yield for the final cyclization step. sorbonne-universite.fr

The Ullmann reaction is also employed for N-arylation of the carbazole nitrogen. For example, 9H-carbazole can be reacted with aryl halides in the presence of a copper catalyst to attach substituents to the nitrogen atom. mdpi.com This approach is fundamental in creating building blocks for more complex materials. mdpi.comresearchgate.net

Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is instrumental in building the biaryl backbone necessary for subsequent carbazole ring formation.

A powerful strategy for carbazole synthesis involves a Suzuki coupling to create a 2-nitrobiphenyl (B167123) derivative, which then undergoes a Cadogan reductive cyclization using a phosphine reagent like triphenylphosphine (B44618) to form the carbazole ring system. derpharmachemica.com This two-step sequence allows for the regioselective construction of substituted carbazoles. For example, a substituted arylboronic acid can be coupled with a 2-bromonitrobenzene to selectively build the required biphenyl (B1667301) precursor. derpharmachemica.com

The Suzuki reaction is also used to functionalize pre-formed carbazole rings. For instance, a bromo-substituted carbazole can be coupled with an arylboronic acid to introduce new aryl groups at specific positions on the carbazole skeleton. mdpi.com This is a common final step in the synthesis of complex functional materials. mdpi.com Furthermore, the synthesis of polycarbazoles has been achieved via Suzuki-Miyaura catalyst-transfer polycondensation, demonstrating the reaction's power in polymer chemistry. nih.gov

Friedel-Crafts Reactions for tert-butyl introduction

The introduction of a tert-butyl group onto the carbazole ring is commonly achieved through the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of carbazole with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst. smolecule.commt.com

The mechanism begins with the reaction between the alkyl halide and the Lewis acid (e.g., aluminum chloride or zinc chloride) to form a carbocation. mt.comcerritos.edu This carbocation then acts as an electrophile and attacks the electron-rich aromatic ring of the carbazole. The attack breaks a double bond in the ring, leading to the formation of a non-aromatic intermediate. mt.com Finally, a proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the alkylated product. mt.com

Several factors can influence the outcome of the Friedel-Crafts alkylation. The product is more nucleophilic than the reactant due to the electron-donating nature of the alkyl group, which can lead to overalkylation. cerritos.edu However, steric hindrance can be used to control the number and position of the alkyl groups. cerritos.edu For instance, the use of a tertiary halide like tert-butyl chloride limits carbocation rearrangement. cerritos.edu

A common procedure involves dissolving 9H-carbazole in a solvent like nitromethane, followed by the addition of a Lewis acid such as zinc (II) chloride. nih.gov 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) is then added dropwise to the mixture. nih.gov The reaction is typically stirred at room temperature for several hours. nih.gov

Table 1: Friedel-Crafts Alkylation for Carbazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 9H-Carbazole | tert-Butyl chloride | Zinc (II) chloride | Nitromethane | 3,6-di-tert-butyl-9H-carbazole | nih.gov |

| Carbazole | tert-Butyl chloride | Lewis Acid | - | 3-tert-butyl-9H-carbazole | smolecule.com |

Steglich Esterification for 2-tert-butoxy-9H-carbazole synthesis

The Steglich esterification is a mild and efficient method for the synthesis of esters, particularly for substrates that are sterically hindered or sensitive to acidic conditions. organic-chemistry.org This makes it a suitable method for the synthesis of 2-tert-butoxy-9H-carbazole. The reaction involves the condensation of a carboxylic acid and an alcohol using a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst. nih.govwikipedia.org

The mechanism of the Steglich esterification involves the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC. organic-chemistry.org This intermediate is highly reactive, and the alcohol can then add to it to form the ester and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org

Catalyst dependence in Steglich esterification

The efficiency of the Steglich esterification is highly dependent on the catalyst used. While the reaction can proceed without a catalyst for the formation of amides, the synthesis of esters often requires a catalyst to achieve good yields. organic-chemistry.org 4-Dimethylaminopyridine (B28879) (DMAP) is a commonly used catalyst that significantly accelerates the reaction. nih.govwikipedia.orgresearchgate.net

DMAP acts as an acyl transfer reagent. organic-chemistry.org It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive amide. This intermediate does not readily form intramolecular side products and reacts quickly with the alcohol to produce the desired ester. organic-chemistry.org The choice of catalyst can significantly impact the yield of the esterification product. researchgate.net For example, in the synthesis of a 3,6-di-tert-butyl-9H-carbazole derivative, using 4-dimethylaminopyridinium p-tosylate as a catalyst resulted in a significantly higher yield compared to other catalysts like 4-dimethylaminopyridine or 4-pyrrolidinopyridine. researchgate.net

Table 2: Catalyst Dependence in Steglich Esterification of a Carbazole Derivative

| Catalyst | Solvent | Yield of Aldehyde IX (%) | Reference |

|---|---|---|---|

| 4-Dimethylaminopyridine | CHCl₃–DMF, 99 : 1 | 13 | researchgate.net |

| 4-Dimethylaminopyridine 4-tosylate | CHCl₃ | 87 | researchgate.net |

| p-Aminopyridine | CHCl₃–DMF, 99 : 1 | 5 | researchgate.net |

| 4-Pyrrolidinopyridine | CHCl₃ | 27 | researchgate.net |

Continuous Flow Processes for Industrial Production

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemicals, offering several advantages over traditional batch processes, including enhanced safety, sustainability, and scalability. techpedia.in This technology is being explored for the synthesis of carbazole derivatives. techpedia.ind-nb.info

Microreactor systems are utilized in continuous flow synthesis, which allows for precise control over reaction parameters, leading to improved efficiency and sustainability. smolecule.com These systems can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The development of continuous flow protocols for the synthesis of carbazole-containing compounds, such as ondansetron, highlights the potential of this technology for large-scale production. techpedia.in For instance, a continuous flow synthesis of NHC-coinage metal amido complexes, which can involve carbazolyl ligands, has been reported with short reaction times and high yields. d-nb.info

Synthesis of Derivatives and Functionalization

The carbazole scaffold allows for derivatization at various positions, enabling the fine-tuning of its electronic and optical properties for specific applications. researchgate.net

Derivatization at the Nitrogen Atom (N-position)

The nitrogen atom of the carbazole ring is a key site for functionalization.

The presence of a hydrogen atom on the nitrogen (N-H) of the carbazole ring makes it highly suitable for derivatization. researchgate.net This N-H bond can be readily substituted with various functional groups, allowing for the synthesis of a wide range of N-substituted carbazole derivatives. researchgate.net This functionalization is crucial for tailoring the properties of carbazole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The introduction of different groups at the N-position can influence the molecule's hole-transporting properties, thermal stability, and solubility. researchgate.net

Substitution on Carbazole Ring (2-, 3-, 6-, 7- and 9H-positions)

The introduction of substituents onto the carbazole ring is a fundamental aspect of synthesizing derivatives like 2-tert-butyl-9H-carbazole. The positions for substitution are dictated by the electronic properties of the carbazole nucleus and the reaction conditions employed. Electrophilic substitution on an unsubstituted 9H-carbazole typically occurs at the 3 and 6-positions due to the higher electron density at these sites. primescholars.comthieme-connect.de However, by controlling the reaction conditions and using specific reagents, substitution at other positions, including the 2, 7, and 9H-positions, can be achieved.

A common method for introducing tert-butyl groups onto the carbazole ring is the Friedel-Crafts alkylation. smolecule.com This reaction typically uses tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions, including the molar ratio of reactants and reaction time, are optimized to favor the desired substitution pattern. For instance, the synthesis of 3,6-di-tert-butylcarbazole has been optimized using an orthogonal L9(3³) experimental design, highlighting the importance of precise control over reaction parameters. Conversely, the tert-butyl group can also serve as a positional protective group and can be removed (dealkylation) by treatment with aluminum trichloride (B1173362) in benzene, which is useful in the synthesis of specific carbazole isomers. thieme-connect.de

Halogenation and other substitution reactions

Halogenation is a key functionalization reaction for carbazole derivatives. The regioselectivity of halogenation is influenced by both steric and electronic factors. In 3,6-di-tert-butyl-9H-carbazole, the bulky tert-butyl groups direct further electrophilic substitution, such as bromination, primarily to the 1 and 8 positions. The reaction is commonly carried out using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). To minimize the formation of side products, the reaction is often performed at low temperatures with controlled stoichiometry of the brominating agent.

Similarly, iodination can be achieved at the 1 and 8 positions of 3,6-di-tert-butyl-9H-carbazole using reagents like N-iodosuccinimide. smolecule.com Nitration of the carbazole ring is another important substitution reaction. The nitration of carbazole with nitric acid and acetic acid can regioselectively produce 3-nitrocarbazole. tubitak.gov.tr For tert-butyl substituted carbazoles, such as 3,6-di-tert-butyl-9H-carbazole, nitration using silver nitrate (B79036) (AgNO₃) in acetic acid can introduce a nitro group at the 1-position. primescholars.com

Introduction of electron-donating or electron-withdrawing groups

The electronic properties of the carbazole core can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This functionalization is critical for tailoring the molecule for specific electronic or optical applications.

Electron-Withdrawing Groups (EWGs): Nitro groups (-NO₂) are common EWGs introduced via nitration, as previously described. primescholars.comtubitak.gov.tr The reduction of these nitro groups provides a pathway to amino groups, which are electron-donating. Another important EWG is the cyano group (-CN). The synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile demonstrates the incorporation of a cyano group on a pyrimidine (B1678525) core linking two di-tert-butyl carbazole units. nih.gov

Electron-Donating Groups (EDGs): Amino groups (-NH₂) are powerful EDGs and are typically synthesized by the reduction of nitro-carbazole precursors. For example, 1-amino-3,6-di-tert-butyl-9H-carbazole is prepared by the catalytic reduction of 3,6-di-tert-butyl-1-nitro-9H-carbazole using a palladium-on-carbon (Pd/C) catalyst and hydrogen. primescholars.com Methoxy (B1213986) groups (-OCH₃) are another class of EDGs. N-methoxycarbazoles can be synthesized through a palladium-catalyzed reaction of 2,2'-dihalobiphenyls with methoxyamine. hep.com.cn The synthesis of tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate showcases the introduction of a carbamate (B1207046) group, which can modulate the electronic properties of the carbazole system. tubitak.gov.tr

Synthesis of multi-substituted structures

The synthesis of carbazoles bearing multiple substituents is essential for creating complex functional molecules. These syntheses often involve sequential reactions where the directing effects of existing substituents are exploited to control the position of incoming groups. For example, starting with 3,6-di-tert-butyl-9H-carbazole, further substitutions can be directed to the 1, 8, or 9-positions.

A multi-step synthesis can yield a 3,6-di-tert-butyl-1,8-diiodocarbazole, which can then be used as a scaffold for further functionalization. nih.gov This di-iodinated intermediate can undergo copper-catalyzed Ullmann coupling reactions to introduce other groups, such as imidazoles, at the 1 and 8 positions. nih.gov Similarly, the synthesis of multi-substituted carbazole derivatives with dicyanovinyl acceptors and N-alkyl or N-phenyl carbazole donors has been reported, creating complex donor-π-acceptor systems. researchgate.net The strategic combination of bulky tert-butyl groups with other functionalities like bromo, iodo, and nitro groups allows for the construction of a wide array of polysubstituted carbazole derivatives with tailored properties. primescholars.comthieme-connect.com

Formation of Carbazole-Based Polyfunctionalized Architectures

Carbazole derivatives, including those with tert-butyl substituents, serve as versatile building blocks for the construction of larger, polyfunctionalized molecular architectures. These architectures include macrocycles, polymers, and dendrimers, which have applications in materials science and supramolecular chemistry.

The synthesis of carbazole-based Schiff base macrocycles is a prime example. Dialdehydes like 1,8-diformyl-3,6-di-tert-butyl-9H-carbazole can be condensed with diamines to form [1+1] or [2+2] macrocyclic structures. rsc.org These macrocycles can act as ligands for metal ions, forming coordination complexes. rsc.org

In polymer chemistry, substituted carbazoles are incorporated into conjugated polymers to enhance their electronic and optical properties. For instance, 1,8-carbazole-based conjugated polymers have been synthesized using Suzuki or Sonogashira coupling reactions, where the 3, 6, and 9 positions are substituted with alkyl groups to improve solubility and stability. mdpi.com

Dendritic structures have also been built using carbazole units. A multi-resonant thermally activated delayed fluorescence (MR-TADF) emitter was designed with a twisted second-generation carbazole dendron, featuring eight tert-butyl groups to enhance solubility and suppress concentration quenching. rsc.org The synthesis involved a multi-step approach including Buchwald-Hartwig cross-coupling and an intramolecular borylation cascade. rsc.org These examples demonstrate how the foundational chemistry of substituted carbazoles enables the creation of complex, high-performance molecular systems.

Synthesis of 1,8-Diformyl-3,6-di-tert-butyl-9H-carbazole and related dialdehydes

The synthesis of 1,8-diformyl-3,6-di-tert-butyl-9H-carbazole is a multi-step process that provides a key building block for constructing macrocyclic ligands. rsc.org One synthetic route starts with the bromination of 3,6-di-tert-butyl-9H-carbazole to yield 1,8-dibromo-3,6-di-tert-butyl-9H-carbazole. This intermediate is then subjected to formylation to introduce the aldehyde groups at the 1 and 8 positions. This is often achieved by quenching a 1,8-dilithiated intermediate with dimethylformamide (DMF). nih.govacs.org

An alternative and higher-yielding route involves a Heck coupling reaction followed by ozonolysis. primescholars.com This improved method has made these diformyl-carbazole head units more accessible for creating new generations of Schiff base macrocycles. primescholars.com The steric bulk of the acyl chlorides used in direct Friedel-Crafts acylation of 3,6-di-tert-butyl-9H-carbazole strongly influences the yields of 1,8-diacylation. researchgate.net

Table 1: Synthetic Approaches to Carbazole Dialdehydes

| Starting Material | Key Reactions | Product | Reference(s) |

|---|---|---|---|

| 3,6-Di-tert-butyl-9H-carbazole | Bromination, Lithiation, Formylation with DMF | 1,8-Diformyl-3,6-di-tert-butyl-9H-carbazole | nih.govacs.org |

| 1,8-Dibromo-3,6-di-tert-butyl-9H-carbazole | Heck Coupling, Ozonolysis | 1,8-Diformyl-3,6-di-tert-butyl-9H-carbazole | primescholars.com |

| 3,6-Di-tert-butyl-9H-carbazole | Friedel-Crafts Acylation | 1,8-Diacyl-3,6-di-tert-butyl-9H-carbazoles | researchgate.net |

Synthesis of 3-Aminocarbazoles

3-Aminocarbazoles are important synthetic intermediates used in the preparation of dyes, pharmaceuticals, and other functional materials. A common and straightforward method for their synthesis involves the nitration of the carbazole core, followed by the reduction of the resulting nitro group. tubitak.gov.tr

The process typically starts with the regioselective nitration of carbazole using a mixture of nitric acid and acetic acid to yield 3-nitrocarbazole with high efficiency. tubitak.gov.tr This nitro derivative is then reduced to 3-aminocarbazole. A common reduction method uses tin (Sn) in the presence of concentrated hydrochloric acid (HCl), followed by neutralization. tubitak.gov.tr

Another efficient protocol for synthesizing 3-aminocarbazoles proceeds from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles. ias.ac.in This method involves a rhodium-catalyzed reaction that tolerates a variety of functional groups and produces diverse 3-aminocarbazoles in good to excellent yields. ias.ac.in The synthesis of protected amino groups, such as in tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate, has also been reported, which involves heating 3-amino-9-ethylcarbazole (B89807) with di-tert-butyl dicarbonate. tubitak.gov.tr

Table 2: Selected Synthesis Methods for 3-Aminocarbazoles

| Method | Starting Material(s) | Key Reagents/Catalysts | Product | Reference(s) |

|---|

Oxidative Substitution Reactions

Oxidative substitution provides a pathway to introduce functionalities at specific positions on the carbazole ring system. In the case of 1-amino-3,6-di-tert-butyl-9H-carbazole, an oxidative substitution reaction occurs at the 4-position. This reaction leads to the formation of a carbazole-1,4-diimine type compound, specifically 3,6-di-tert-butyl-N4-(4-nitrophenyl)-9H-carbazole-1,4-diimine. The starting aminated carbazole is itself derived from 3,6-di-tert-butyl-9H-carbazole through a nitration step followed by reduction. The synthesis of the precursor, 3,6-di-tert-butyl-9H-carbazole, is achieved via a Friedel-Crafts reaction between 9H-carbazole and tert-butyl chloride, catalyzed by zinc (II) chloride.

The reaction of 3,6-di-tert-butyl-9H-carbazole with silver nitrate in acetic acid has also been reported. While electrophilic substitution on the carbazole ring typically occurs at the 3- and 6-positions due to the distribution of the highest occupied molecular orbital (HOMO), the 1-position can sometimes be substituted through halogenation. Substitution at the 4-position is generally rare due to lower reactivity and steric hindrance from the hydrogen at the 5-position. However, the presence of the amino group at the 1-position in 1-amino-3,6-di-tert-butyl-9H-carbazole facilitates this unusual oxidative substitution at the 4-position.

Direct Ortho Arylation via Palladium(II)-Catalyzed C-H Bond Activation

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of arenes, including carbazoles. The direct ortho-arylation of 9-(pyridin-2-yl)-9H-carbazoles represents a notable application of this methodology. acs.orgresearchgate.net This one-pot synthesis utilizes a removable pyridinyl directing group to guide the arylation to the ortho position of the carbazole nucleus. acs.org

The reaction mechanism is believed to proceed through several key steps: ortho C-H activation by a cationic palladium(II) complex to form a palladacycle intermediate, followed by oxidative addition of the palladacycle to an aryldiazonium salt, and concluding with reductive elimination to yield the ortho-arylated carbazole product. nih.gov Silver nitrate and tert-butyl alcohol have been identified as an effective oxidant and solvent system for this transformation. acs.org The reaction demonstrates good functional group tolerance and provides modest to excellent yields of the desired products. acs.org A key intermediate, a 9-(pyridin-2-yl)-9H-carbazole palladacycle, has been isolated and its structure confirmed by X-ray crystallography, lending strong support to the proposed mechanism. acs.org

Cross-dehydrogenative coupling and metal-free oxidative cross-coupling

Cross-dehydrogenative coupling (CDC) reactions offer an atom-economical and environmentally benign approach to forming C-C bonds directly from two C-H bonds. researchgate.net These reactions can be promoted by transition metals or, in some cases, proceed under metal-free conditions.

Palladium-catalyzed CDC has been utilized for the functionalization of C(sp2)-H bonds in various aromatic systems. researchgate.net An example is the Fujiwara-Moritani reaction, or oxidative Heck coupling, which couples arenes with terminal alkenes. researchgate.net

Metal-free oxidative cross-dehydrogenative coupling provides an alternative pathway, avoiding the use of potentially toxic and expensive heavy metals. rsc.org For instance, the reaction of quinones with toluene derivatives can be achieved in the presence of di-tert-butyl peroxide (DTBP) as an oxidant to synthesize benzylquinones. rsc.org This type of reaction is proposed to proceed through a radical pathway. rsc.org Similarly, a cost-effective and transition-metal-free protocol for the regioselective direct C-3 acylation and benzoylation of 2H-indazoles with aldehydes, benzyl (B1604629) alcohols, or styrenes has been developed using tert-butyl peroxybenzoate (TBPB) as the oxidant. nih.govrsc.org This reaction is believed to involve the addition of an in situ generated acyl radical onto the indazole ring. rsc.org The oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has also been demonstrated, leading to 2,2-disubstituted indolin-3-ones. nih.gov

Synthesis of 2-(1,2,2-triphenylethenyl)-9H-carbazole (TPE-2Cz)

The synthesis of 2-(1,2,2-triphenylethenyl)-9H-carbazole (TPE-2Cz) is accomplished through a Suzuki coupling reaction. mdpi.com In a typical procedure, triphenylethylene (B188826) bromide (TPE-Br) is reacted with 9H-carbazole-2-yl pinacol (B44631) boronate in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate. mdpi.com The reaction is generally carried out in a solvent mixture, for example, tetrahydrofuran (B95107) (THF) and an aqueous solution of the base, at an elevated temperature. mdpi.com Following the reaction, the crude product is purified by column chromatography. mdpi.com TPE-2Cz is an aggregation-induced emission (AIE) active molecule, meaning it exhibits enhanced fluorescence in the aggregated or solid state. mdpi.comresearchgate.net

Table 1: Synthesis of 2-(1,2,2-triphenylethenyl)-9H-carbazole (TPE-2Cz)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

|---|

Data sourced from a study on AIE-type carbazole-capped triphenylmethyl organic radicals. mdpi.com

Synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN)

The synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN) is achieved through a one-step nucleophilic substitution reaction. nih.gov This method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile (B1297664) with 3,6-di-tert-butyl-9H-carbazole in the presence of a base, such as potassium hydroxide (B78521) (KOH). nih.gov The reaction yields the desired product, tCzPCN, as yellow crystals. nih.gov The structure of the synthesized compound is confirmed using various spectroscopic techniques, including ¹H and ¹³C NMR, as well as mass spectrometry and elemental analysis. nih.gov This synthetic approach is described as simple and inexpensive. nih.gov

A related series of compounds, 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-substituted pyrimidines, has been synthesized starting from 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-methyl-2-methylthiopyrimidine. nih.govbeilstein-journals.org This precursor is prepared via a palladium-catalyzed Buchwald-Hartwig amination of 4,6-dichloro-5-methyl-2-methylpyrimidine with 3,6-di-tert-butylcarbazole. nih.govbeilstein-journals.org The methylthio group can then be modified through various reactions, including oxidation to a methylsulfonyl group, which can subsequently be displaced by nucleophiles like cyanide. nih.govbeilstein-journals.org

Table 2: Synthesis of 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrimidine-5-carbonitrile (tCzPCN)

| Reactant 1 | Reactant 2 | Base | Yield |

|---|

Data sourced from research on multifunctional derivatives of pyrimidine-5-carbonitrile. nih.gov

Advanced Spectroscopic and Characterization Techniques in 2 Tert Butyl 9h Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Tert-butyl-9H-carbazole, offering precise insights into its atomic framework. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to map out the complex structure of the molecule.

¹H NMR spectroscopy for this compound reveals distinct signals for the aromatic protons and the tert-butyl group. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the nine protons of the tert-butyl group appear as a sharp singlet, a characteristic feature due to their chemical equivalence. The aromatic protons resonate at lower fields, with their chemical shifts and coupling patterns providing crucial information about their positions on the carbazole (B46965) ring. For instance, research has reported specific chemical shifts for the aromatic protons at δ 8.05 (d, J = 7.0 Hz, 1H), 8.00 (d, J = 7.5 Hz, 1H), 7.94 (s, 1H), 7.44 (d, J = 1.6 Hz, 1H), 7.41–7.35 (m, 2H), 7.32 (dd, J = 8.3, 1.4 Hz, 1H), and 7.25–7.20 (m, 1H). rsc.org The singlet corresponding to the tert-butyl protons is observed at approximately 1.44 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 8.05 | d | 7.0 | 1H | Aromatic CH | rsc.org |

| 8.00 | d | 7.5 | 1H | Aromatic CH | rsc.org |

| 7.94 | s | 1H | Aromatic CH | rsc.org | |

| 7.44 | d | 1.6 | 1H | Aromatic CH | rsc.org |

| 7.41–7.35 | m | 2H | Aromatic CH | rsc.org | |

| 7.32 | dd | 8.3, 1.4 | 1H | Aromatic CH | rsc.org |

| 7.25–7.20 | m | 1H | Aromatic CH | rsc.org | |

| 1.44 | s | 9H | C(CH₃)₃ | rsc.org |

Spectrum recorded in CDCl₃ at 300 MHz.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed carbon map of the molecule. The spectrum for this compound shows distinct resonances for each carbon atom in the structure. The carbon atoms of the tert-butyl group typically appear at high field, with the quaternary carbon at approximately 35.25 ppm and the methyl carbons around 31.90 ppm. rsc.org The aromatic carbons resonate in the downfield region between approximately 107 and 150 ppm. rsc.org These signals confirm the carbazole skeleton and the position of the tert-butyl substituent. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 149.72 | Aromatic C | rsc.org |

| 139.89 | Aromatic C | rsc.org |

| 139.82 | Aromatic C | rsc.org |

| 125.40 | Aromatic C | rsc.org |

| 123.49 | Aromatic C | rsc.org |

| 121.03 | Aromatic C | rsc.org |

| 120.21 | Aromatic C | rsc.org |

| 119.90 | Aromatic C | rsc.org |

| 119.41 | Aromatic C | rsc.org |

| 117.65 | Aromatic C | rsc.org |

| 110.57 | Aromatic C | rsc.org |

| 107.25 | Aromatic C | rsc.org |

| 35.25 | Quaternary C of tert-butyl | rsc.org |

| 31.90 | CH₃ of tert-butyl | rsc.org |

Spectrum recorded in CDCl₃ at 75 MHz.

¹H NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. While specific HRMS data for this compound is not detailed in the provided search results, this technique is widely applied in the characterization of carbazole derivatives. beilstein-journals.orgbohrium.comfrontiersin.orgtci-thaijo.orgnih.gov For example, HRMS analyses of related compounds are often carried out using Time-of-Flight (TOF) mass spectrometers, which can yield mass accuracy to within a few parts per million (ppm). beilstein-journals.orgfrontiersin.org This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.orgmdpi.com For carbazole derivatives, ESI-MS is frequently used in conjunction with HRMS to confirm molecular formulas. beilstein-journals.orgnih.govprimescholars.com For instance, in the analysis of various complex carbazole-based structures, ESI-MS has been used to identify the molecular ion peak, confirming the successful synthesis of the target molecules. beilstein-journals.orgnih.govprimescholars.comnih.gov Low-resolution mass spectrometry (LRMS) using electron ionization (EI) for this compound has identified a molecular ion minus one proton (M+-1) at m/z 222.7. rsc.org

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides clear evidence for the N-H bond of the carbazole ring and the C-H bonds of the aromatic and aliphatic parts of the molecule. rsc.org The characteristic N-H stretching vibration appears as a distinct band, while various C-H and C=C stretching and bending vibrations confirm the presence of the aromatic system and the tert-butyl group. rsc.orgsymbiosisonlinepublishing.com

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (υ) in cm⁻¹ | Vibrational Mode | Reference |

|---|---|---|

| 3194 | N-H Stretching | rsc.org |

| 2916 | C-H Stretching (aliphatic) | rsc.org |

| 1650 | C=C Stretching (aromatic) | rsc.org |

| 1525 | C=C Stretching (aromatic) | rsc.org |

| 1267 | C-H Bending | rsc.org |

Spectrum recorded as a neat sample.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For carbazole derivatives, the absorption spectra typically feature distinct bands corresponding to π → π* transitions within the aromatic system.

The substitution pattern on the carbazole ring system significantly influences the electronic absorption spectra. The introduction of alkyl groups, such as the tert-butyl group, generally leads to a bathochromic (red) shift in the absorption bands. This effect is attributed to the electron-donating nature and hyperconjugation effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions.

While specific high-resolution spectra for this compound are not abundantly available in the reviewed literature, studies on related di-substituted compounds provide valuable insights. For instance, in 3,6-di-tert-butyl-9H-carbazole, the absorption bands are systematically shifted to larger wavelengths by about 6 nm compared to unsubstituted carbazole. bohrium.comresearchgate.net This red shift is ascribed to the larger polarizability of the tert-butylated carbazole. bohrium.comresearchgate.net Similarly, in other carbazole derivatives, the presence of tert-butyl groups enhances solubility and results in high extinction coefficients of absorption. researchgate.net The substitution of electron-rich carbazole rings on other molecular skeletons also results in red-shifted absorption maxima. acs.org

In a study of carbazole-based donor-acceptor compounds, a derivative containing a 3,6-di-tert-butylcarbazolyl moiety exhibited a negative solvatochromic shift in its π-π* absorption band, moving from 470 nm in carbon tetrachloride to 440 nm in N,N-dimethylformamide. This highlights that both the substituent and the solvent environment play a crucial role in the absorption characteristics.

The table below summarizes the absorption maxima for some relevant carbazole derivatives.

| Compound | Solvent | Absorption Maxima (λ_max) [nm] |

| 3,6-di-tert-butyl-9H-carbazole | Dichloromethane (B109758) | 328-353 |

| Carbazole-pyrimidine TADF compounds | Toluene (B28343) | Below ≈340 |

| 2-(9H-Carbazol-9-yl)phenol | Dimethylformamide | 290, 340 |

This table presents data for related carbazole compounds to illustrate the effect of substitution, in the absence of specific data for this compound.

The optical band gap (E_g) is a critical parameter for materials used in optoelectronic devices. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the formula E_g ≈ 1240/λ_abs.edge. beilstein-journals.orgvulcanchem.com The introduction of tert-butyl groups can influence the optical band gap.

For a series of carbazole-pyrimidine TADF compounds containing 3,6-di-tert-butyl-9H-carbazolyl units, the optical properties were investigated, though specific band gap values for the individual carbazole moiety were not isolated. wiley.comnih.gov In another study on a carbazole-pyridine based host material, CBPy, which is derived from 3,6-di-tert-butyl-9H-carbazole, an optical bandgap of 3.18 eV was reported. bohrium.com For carbazole-fused double boron multiple resonance emitters, the optical band gap values for derivatives containing tert-butyl groups were calculated to be around 2.42 eV. rsc.org

The table below presents optical band gap values for some carbazole derivatives.

| Compound/Derivative Family | Method | Optical Band Gap (E_g) [eV] |

| Phenylcarbazole derivatives | From λ_abs.edge | 3.51 - 3.59 |

| CBPy (from 3,6-di-tert-butyl-9H-carbazole) | From λ_abs.edge | 3.18 |

| Carbazole-fused double boron emitters (with tert-butyl groups) | From λ_abs.edge | 2.42 |

| A poly(2,7-carbazole) derivative (PCDTBT) | From λ_abs.edge | 1.8 |

This table presents data for related carbazole compounds to illustrate the range of optical band gaps, in the absence of specific data for this compound.

Influence of substituent patterns on absorption spectra

Fluorescence and Photoluminescence Spectroscopy

Fluorescence and photoluminescence spectroscopy provide insights into the excited state properties of molecules, including their emission characteristics and efficiency.

The fluorescence quantum yield (Φ_F) represents the efficiency of the emission process. For carbazole derivatives, Φ_F can be high, making them suitable for applications in light-emitting devices. The substitution with tert-butyl groups can affect the quantum yield.

In a study on derivatives of 9-phenyl-9H-carbazole, compounds substituted with tert-butyl groups at the C-3 and C-6 positions of the carbazole moiety showed the highest solid-state photoluminescence quantum yields (PLQY), ranging from 17% to 53%. calis.edu.cnacs.org These values were significantly higher than those observed in a low-polarity solvent like toluene, indicating aggregation-induced emission enhancement. calis.edu.cnacs.org Highly fluorescent and stable carbazole-based compounds with tert-butyl groups at the 3- and 6-positions have been reported to have fluorescence quantum yields of 0.72-0.89 in dichloromethane solution and 0.40-0.85 in the solid state. researchgate.net For a star-shaped molecule with 3,6-di-tert-butylcarbazole (B1356187) arms, a high quantum efficiency of 93% in dilute toluene and 72% in the film state was observed.

| Compound/Derivative Family | State | Fluorescence Quantum Yield (Φ_F) |

| 3,6-di-tert-butyl-carbazole derivatives | Solution (Dichloromethane) | 0.72 - 0.89 |

| 3,6-di-tert-butyl-carbazole derivatives | Solid State | 0.40 - 0.85 |

| 9-Phenyl-9H-carbazole derivatives with 3,6-di-tert-butyl substituents | Solid State | 0.17 - 0.53 |

| Star-shaped molecule with 3,6-di-tert-butylcarbazole arms | Solution (Toluene) | 0.93 |

| Star-shaped molecule with 3,6-di-tert-butylcarbazole arms | Solid State (Film) | 0.72 |

This table presents data for related carbazole compounds to illustrate the range of fluorescence quantum yields, in the absence of specific data for this compound.

A common phenomenon observed in the fluorescence spectra of carbazole derivatives is a red-shift in the emission wavelength compared to the parent carbazole. This can be due to several factors, including substituent effects, solvent polarity, and the formation of excited-state species like excimers.

The introduction of tert-butyl groups contributes to a red-shift in the emission. For 3,6-di-tert-butylcarbazole, the emission spectra are systematically shifted to longer wavelengths by about 10 nm compared to carbazole. bohrium.comresearchgate.net This is attributed to the larger polarizability of the tert-butylated compound. bohrium.comresearchgate.net

Furthermore, in concentrated solutions or the solid state, carbazole and its derivatives are known to form excimers, which are excited-state dimers that exhibit a broad, structureless, and significantly red-shifted emission band compared to the monomer fluorescence. The formation of organogel fibers from a carbazole derivative containing tert-butyl groups led to a red-shifted emission at around 402 nm compared to the solution emission at 352 and 368 nm, resulting in a bright blue fluorescence in the gel state. This red-shift is indicative of π-π stacking interactions and the formation of J-aggregates in the gel phase.

The emission spectra of carbazole derivatives can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the change in the dipole moment of the molecule upon excitation.

For A-π-D-π-A carbazole derivatives, a prominent solvatochromic effect is observed, with the emission color tuning from blue in nonpolar hexane (B92381) to orange-red in polar dimethyl sulfoxide (B87167). researchgate.net This is due to the intramolecular charge transfer (ICT) character of the excited state. researchgate.net In some carbazole-based donor-acceptor compounds, both positive and negative solvatochromism have been observed in the emission spectra. For example, one such compound showed a red-shifted emission in the medium polarity solvent dichloromethane and a blue-shifted emission in the polar solvent DMF. The emission of a star-shaped molecule with 3,6-di-tert-butylcarbazole arms showed a bathochromic shift from 411 nm to 511 nm as the solvent polarity increased.

The table below shows the emission maxima of a star-shaped carbazole derivative in different solvents, illustrating the solvatochromic effect.

| Solvent | Emission Maxima (λ_em) [nm] |

| Cyclohexane | 411 |

| Ethanol | 511 |

This table presents data for a related carbazole compound to illustrate the impact of solvent on emission wavelength, in the absence of specific data for this compound.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

In the realm of organic luminogens, the fluorescence efficiency in the solid state is a critical parameter. Many carbazole derivatives exhibit a phenomenon known as aggregation-caused quenching (ACQ), where the close packing of molecules in the solid state leads to non-radiative decay pathways, diminishing the photoluminescence quantum yield (PLQY). acs.orgrsc.org This is often attributed to the formation of detrimental π-π stacking interactions.

Conversely, other derivatives are designed to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent upon aggregation. nih.govresearchgate.net This effect is typically achieved by incorporating bulky substituents, such as tert-butyl groups, which restrict intramolecular rotations in the aggregated state, thus blocking non-radiative decay channels and promoting radiative emission. nih.govresearchgate.net

For instance, derivatives of 9-phenyl-9H-carbazole substituted with tert-butyl groups have demonstrated significant AIE enhancement. nih.govresearchgate.net The PLQY of non-doped solid films of these compounds can be substantially higher (ranging from 17% to 53%) compared to their solutions in low-polarity solvents like toluene. nih.govresearchgate.net Specifically, compounds with tert-butyl groups at the C-3 and C-6 positions of the carbazole moiety have shown the highest solid-state PLQY. nih.govresearchgate.net The strategic introduction of bulky tert-butyl groups can enhance solubility, reduce aggregation-induced quenching, and in some cases, induce AIE, although this can sometimes hinder π-π stacking necessary for charge transport. acs.org

In one study, the introduction of carbazole groups into a multiple resonance thermally activated delayed fluorescence (MR-TADF) emitter was shown to effectively suppress ACQ. acs.org While the reference molecule displayed ACQ behavior with decreasing emission intensity in aggregated states, the carbazole-containing derivatives maintained high PLQYs, indicating the successful mitigation of aggregation-induced quenching. acs.org Another research effort focused on a solution-processable MR-TADF emitter where eight peripheral tert-butyl groups and second-generation donor dendrons were used to enhance solubility and suppress ACQ. rsc.org

Table 1: Photoluminescence Quantum Yields (PLQY) of Substituted 9-Phenyl-9H-Carbazole Derivatives

| Compound Substitution | PLQY in Toluene Solution | PLQY in Non-Doped Solid Film | Reference |

|---|---|---|---|

| Methoxy (B1213986) and tert-butyl groups | Low | 17% - 53% | nih.govresearchgate.net |

| C-3 and C-6 methoxy and tert-butyl | - | Highest in the series | nih.govresearchgate.net |

Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques are indispensable for elucidating the dynamics of excited states in this compound and related compounds, providing insights into processes that occur on timescales ranging from femtoseconds to microseconds.

Femtosecond and nanosecond transient absorption (TA) spectroscopy are powerful methods for directly observing the formation, evolution, and decay of transient species such as excited singlet (S₁) and triplet (T₁) states, and radical ions. researchgate.netnih.gov

In studies of carbazole and its derivative, 3,6-di-tert-butyl-carbazole (t-Bu-Cz), in various organic solvents, TA spectroscopy reveals a multi-step relaxation process following photoexcitation. researchgate.netmdpi.com Upon deep-UV excitation, an initially prepared higher singlet state (Sₓ) undergoes rapid internal conversion (IC) to the first excited singlet state (S₁) within a (sub-)picosecond timeframe. researchgate.netmdpi.com The S₁ state is characterized by distinct absorption bands in the visible and near-infrared regions (around 350, 600, and 1100 nm). researchgate.netmdpi.com This state subsequently decays via two competing pathways: fluorescence and intersystem crossing (ISC) to the triplet manifold. researchgate.net

The lifetime of the S₁ state for both carbazole and t-Bu-Cz is in the range of 13–15 ns and shows weak dependence on the solvent polarity. researchgate.netmdpi.com The triplet state (T₁), populated via ISC from S₁, exhibits a characteristic absorption peak around 420 nm and has a much longer lifetime, typically in the microsecond regime. researchgate.netmdpi.com The introduction of tert-butyl substituents has a relatively minor effect on the core photophysics, primarily causing a small increase in the Stokes shift. researchgate.netresearchgate.net

Table 2: Transient Species and Lifetimes for Carbazole and 3,6-di-tert-butyl-carbazole

| Species | Characteristic Absorption Peaks | Lifetime | Process | Reference |

|---|---|---|---|---|

| Sₓ | - | sub-picosecond | Internal Conversion to S₁ | researchgate.netmdpi.com |

| S₁ | 350, 600, 1100 nm | 13-15 ns | Fluorescence, Intersystem Crossing | researchgate.netmdpi.com |

| T₁ | ~420 nm | few microseconds | Phosphorescence, Triplet-Triplet Annihilation | researchgate.netmdpi.com |

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence lifetimes. uniklinikum-jena.deedinst.com By repeatedly measuring the time delay between an excitation laser pulse and the arrival of a single emitted photon, a histogram of fluorescence decay is constructed. uniklinikum-jena.deedinst.com This method is ideal for determining the lifetime of the S₁ state and can resolve lifetimes from a few picoseconds to hundreds of nanoseconds. edinst.com

For carbazole and t-Bu-Cz, TCSPC experiments confirm the S₁ state lifetimes of 13–15 ns, which are consistent with the results from transient absorption spectroscopy. researchgate.net The technique is crucial for quantifying the rates of radiative decay and understanding how molecular structure and environment influence fluorescence efficiency. researchgate.netmdpi.com TCSPC can also be employed to study more complex phenomena, such as intramolecular charge transfer (ICT), where the fluorescence decay kinetics can reveal the rates of charge separation and recombination. acs.org

Under high-intensity UV laser excitation, carbazole and its derivatives can undergo biphotonic processes leading to photodeprotonation or photoionization. researchgate.netacs.org Nanosecond time-resolved absorption studies have shown that these two processes occur through different excited-state manifolds. researchgate.netacs.org

Photoionization, which results in the formation of the carbazole radical cation (CzH⁺•), proceeds through the singlet manifold via the S₁ state. researchgate.netacs.org In contrast, photodeprotonation, which involves the homolytic cleavage of the N-H bond to produce the carbazyl radical (Cz•), occurs from the triplet manifold via the T₁ state. researchgate.netacs.org The formation of the radical cation is more prevalent in polar solvents like acetonitrile (B52724) and is not typically observed in nonpolar solvents. researchgate.netacs.org Two-photon excitation of both carbazole and t-Bu-Cz can lead to the formation of a small amount of the corresponding radical cation. researchgate.netmdpi.com

Time-Correlated Single Photon Counting (TCSPC)

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to determine the electronic structure of materials, particularly the highest occupied molecular orbital (HOMO) energy levels and the work function. numberanalytics.com In UPS, a sample is irradiated with ultraviolet photons, causing the emission of photoelectrons whose kinetic energies are measured. numberanalytics.com

In the context of this compound and its derivatives, UPS is vital for characterizing materials used in organic electronic devices. The HOMO energy level is a key parameter that governs the efficiency of hole injection and transport in OLEDs. rsc.org

Studies on carbazole-based self-assembled monolayers (SAMs) have utilized UPS to determine their HOMO energy levels and the modification of the work function of underlying conductive substrates like indium tin oxide (ITO). rsc.org For example, functionalization with (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)butyl)phosphonic acid resulted in a HOMO energy level of -5.55 eV. rsc.org The introduction of the bulky tert-butyl group is known to potentially increase the material's band gap by reducing conjugation along the molecular backbone. rsc.org

Ionization potentials for tert-butyl substituted carbazole derivatives have been reported in the range of 5.75–5.89 eV. nih.gov This information, derived from techniques like UPS, is critical for designing device architectures with optimized energy level alignment for efficient charge injection and transport, ultimately leading to improved device performance. rsc.orgrsc.org

Table 3: Electronic Properties of tert-Butyl-Carbazole Derivatives from UPS

| Derivative | HOMO Energy Level (eV) | Ionization Potential (eV) | Reference |

|---|---|---|---|

| (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)butyl)phosphonic acid on ITO | -5.55 | - | rsc.org |

| (2-(3,6-di-tert-butyl-9H-carbazol-9-yl)ethyl)phosphonic acid on ITO | -5.48 | - | rsc.org |

| General tert-butyl-substituted derivatives | - | 5.75-5.89 | nih.gov |

Computational and Theoretical Studies of 2 Tert Butyl 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a primary computational method for investigating the structural and electronic features of carbazole-based molecules. researchgate.netacs.org The B3LYP hybrid functional combined with a 6-31G(d,p) basis set is a commonly employed level of theory for such analyses, providing a reliable balance between computational cost and accuracy for geometry optimization, molecular orbital calculations, and the prediction of various electronic properties. researchgate.netjos.ac.cn

Geometry Optimization (e.g., B3LYP/6-31G(d,p) basis set)

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. For carbazole (B46965) derivatives, this is a crucial first step in any theoretical study. The B3LYP/6-31G(d,p) level of theory is frequently used to perform these optimizations. researchgate.netjos.ac.cn While specific optimized coordinates for 2-tert-butyl-9H-carbazole are not available in the surveyed literature, studies on related compounds, such as various substituted di-tert-butyl-carbazole derivatives, consistently use this or similar methods to establish their ground-state geometries before further analysis. acs.orgresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key parameter for materials used in optoelectronics. researchgate.net

For carbazole-based compounds, the HOMO-LUMO gap (often denoted as ΔEH-L or Eg) is a fundamental property that influences their color and efficiency in OLEDs. researchgate.net In various studied derivatives, these gaps are tuned by altering the molecular structure. For example, in a series of 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines, the HOMO levels ranged from -5.50 eV to -5.70 eV, with LUMO energies varying from -1.38 eV to -2.15 eV, depending on the other substituents. beilstein-journals.org Another study on a different complex derivative reported an energy gap of 2.9 eV. acs.org Specific calculated values for the HOMO-LUMO gap and excited state energies of this compound are not reported in the examined sources.

The spatial distribution of the HOMO and LUMO is crucial for understanding charge transport properties. In many donor-acceptor molecules containing carbazole, the electron density of the HOMO is primarily localized on the electron-donating carbazole moiety. acs.orgbeilstein-journals.org The LUMO, conversely, tends to be localized on the electron-accepting part of the molecule. acs.orgbeilstein-journals.org This separation of frontier orbitals is a key feature in designing materials for applications like Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org The specific electron density distribution for this compound has not been visualized in the available literature.

HOMO-LUMO gap (ΔH-L) and lowest singlet excited energies (Eex)

Electronic Charges, Dipole Moments, and Polarizabilities

The distribution of electronic charge within a molecule gives rise to its dipole moment and determines its polarizability. These properties are influenced by the nature and position of substituents and affect intermolecular interactions and solubility. researchgate.net For instance, studies on tert-butyl-based dithiophene oxide derivatives show that molecular dipole moments are strongly affected by the electronic characteristics of the substituents. researchgate.net Similarly, the polarizability and hyperpolarizabilities of complex carbazole-phenothiazine hybrids have been calculated to assess their potential for non-linear optical applications. researchgate.net However, specific calculated values for the atomic charges, dipole moment, and polarizability of this compound are absent from the reviewed scientific reports.

Impact of substituents on electronic features

The introduction of substituents onto the carbazole framework significantly influences its electronic characteristics. The tert-butyl group, in particular, has been a subject of study to understand its effects on the photophysics and electronic structure of carbazole derivatives.

In the context of more complex systems, such as donor-acceptor molecules for organic light-emitting diodes (OLEDs), the placement of substituents is crucial. For instance, in carbazole-dibenzothiophene (Cz-DBT) isomers, which are used as blue host materials, the position of substituents can modulate the C-N bond dissociation energies. researchgate.net This is critical for the chemical stability and lifetime of OLED devices. researchgate.net The electron affinity of the carbazole radical can be altered by substitution, which in turn affects the bond dissociation energy in the anionic state. researchgate.net

Furthermore, in derivatives of 9-phenyl-9H-carbazole, the introduction of tert-butyl groups at the C-3 and C-6 positions of the carbazole moiety has been shown to lead to high solid-state photoluminescence quantum yields (PLQY). nih.gov These substituents also contribute to well-balanced hole and electron mobilities, which are essential for efficient charge transport in electronic devices. nih.gov

In pyrimidine-carbazole emitters, the nature and position of substituents on the pyrimidine (B1678525) ring have a significant impact on their thermally activated delayed fluorescence (TADF) properties. nih.govbeilstein-journals.org Electron-withdrawing groups directly attached to the pyrimidine unit are more effective at lowering the singlet-triplet energy gap (ΔEₛₜ) compared to those attached via a phenylene bridge, which is a key factor for efficient TADF. nih.govbeilstein-journals.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also affected by substituents. In a series of pyrimidine-carbazole compounds, the HOMO energies were found to be in the range of -5.50 eV to -5.70 eV, with lower values for compounds bearing electron-withdrawing groups. nih.govbeilstein-journals.org The LUMO energies varied more significantly, from -1.38 eV to -2.15 eV, depending on the substituent. nih.govbeilstein-journals.org

Singlet-Triplet Energy Gaps (ΔEₛₜ)

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEₛₜ), is a critical parameter, particularly for applications in OLEDs that utilize TADF. A small ΔEₛₜ allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thereby enhancing the fluorescence efficiency.

In the context of pyrimidine-carbazole emitters, the strategic placement of electron-withdrawing substituents on the pyrimidine ring has been shown to effectively reduce the ΔEₛₜ. nih.govbeilstein-journals.org This reduction is more pronounced when the substituents are directly connected to the pyrimidine unit. nih.govbeilstein-journals.org This structural modification enhances the TADF activity of the compounds. nih.govbeilstein-journals.org

For some carbazole-based compounds, the ΔEₛₜ can be influenced by the molecular geometry. For example, in certain di(pyridinyl)methanone-based TADF emitters with di(tert-butyl)carbazole donors, a nearly planar molecular structure can lead to a very small ΔEₛₜ. acs.org

The triplet state (T₁) of 3,6-di-tert-butyl-carbazole is populated from the S₁ state through intersystem crossing (ISC) with a quantum yield of approximately 51–56%. mdpi.comresearchgate.net The lifetime of this triplet state is typically in the microsecond range. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful computational method used to investigate the electronic excited states of molecules and predict their photophysical properties.

Prediction of absorption and emission properties

TD-DFT calculations have been successfully employed to predict the absorption and emission wavelengths of carbazole derivatives. jos.ac.cn For instance, in a study of a tercarbazole derivative, TD-DFT calculations at the B3LYP/6-31G(d,p) level of theory predicted the S₀→S₁ transition wavelength to be 429.08 nm, corresponding to an energy of 2.8896 eV. jos.ac.cn The same study also calculated the S₀→T₁ transition. jos.ac.cn

In another example, TD-DFT calculations were used to understand the absorption spectra of pyrene (B120774) functionalized with carbazole and 3,6-di-tert-butylcarbazole (B1356187) groups. semanticscholar.org The calculations indicated a different description of the excited states in the pyrene case compared to its biphenyl-bridged analogues, with the lowest observed absorption not corresponding to the S₀ → S₁ transition. semanticscholar.org

TD-DFT is also utilized to rationalize the effects of substituents on the optical properties. For tetracyanobutadiene-substituted carbazoles, TD-DFT calculations helped to explain the observed trends in the optical and electrochemical gaps, attributing differences to forbidden HOMO–LUMO transitions for certain substitution patterns. wiley.com

Excited State Descriptions

TD-DFT provides detailed descriptions of the nature of electronic transitions and excited states. For carbazole and its derivatives, TD-DFT has been used to assign the character of low-lying electronic transitions. acs.org For instance, in carbazole, the S₀(A₁) → S₁(A₁) transition is described as short-axis polarized, while the S₀(A₁) → S₂(B₂) transition is long-axis polarized. mdpi.com

In donor-acceptor systems, TD-DFT can elucidate the charge-transfer (CT) character of excited states. For example, in pyrimidine-carbazole compounds, the HOMO is typically localized on the electron-donating carbazole units, while the LUMO is centered on the electron-accepting pyrimidine moiety, indicating a clear intramolecular charge transfer (ICT) upon excitation. nih.govbeilstein-journals.org TD-DFT calculations on tercarbazole-pyrene derivatives have revealed absorptions with quadrupolar (ter)carbazole-to-bridge CT character. aub.edu.lb

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT), are fundamental tools for understanding the structural and electronic properties of molecules like this compound and its derivatives.

DFT calculations are routinely used to optimize the ground-state geometries of carbazole-based molecules. acs.org For a series of pyrimidine-carbazole emitters, DFT analysis revealed that the compounds have a similar molecular geometry with the carbazole units being partially twisted. nih.gov In another study, DFT optimization of a di(pyridinyl)methanone derivative with di(tert-butyl)carbazole substituents predicted the presence of intramolecular C-H···N hydrogen bonding, which restricts the rotation between the donor and acceptor units and can increase the photoluminescence quantum yield in the solid state. acs.org

These calculations also provide crucial information about the frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of these orbitals are key to understanding the electronic behavior of the molecules. For instance, in a series of carbazole-pyrimidine TADF compounds, the HOMO was found to be localized on the carbazole moieties, while the LUMO was located on the pyrimidine ring. beilstein-journals.org The calculated HOMO energies ranged from -5.50 eV to -5.70 eV, and the LUMO energies varied from -1.38 eV to -2.15 eV, depending on the substituents. nih.govbeilstein-journals.org

Quantum chemical calculations are also employed to determine key parameters for charge transport, such as ionization potentials and electron affinities. nih.govresearchgate.net For a series of 9-phenyl-9H-carbazole derivatives, the ionization potentials in the solid state were found to be in a narrow range of 5.75–5.89 eV. nih.gov

Marcus Theory for Charge Transfer

Marcus theory provides a theoretical framework for describing the rates of electron transfer reactions. It has been applied to understand charge transfer processes in carbazole-based materials.

In a study of novel carbazole-based redox ionic liquids, the electron transfer and mass transfer behaviors were investigated using cyclic voltammetry and the results were compared with predictions from Marcus theory, showing a favorable agreement. rsc.org The asymmetric Marcus–Hush (AMH) model and the Compton approach were used to analyze the parameters influencing the electron transfer dynamics. rsc.org

The Marcus rate for charge hopping between two sites is dependent on the electronic coupling (transfer integral) between the sites and the reorganization energy. scm.com The reorganization energy has two components: an internal component related to the structural changes within the molecule upon charge transfer, and an external component related to the rearrangement of the surrounding solvent or matrix. acs.org

For charge transfer between two identical molecules, the electronic coupling, V, can be calculated from the transfer integral, J, the overlap integral, S, and the site energies, ε. scm.com The hopping rate, k, is then given by the Marcus equation:

where ħ is the reduced Planck constant, λ is the reorganization energy, kₛ is the Boltzmann constant, T is the temperature, and ΔG⁰ is the Gibbs free energy change of the reaction.

In the context of TADF, Marcus-Hush theory has been used to analyze the direct intersystem crossing between charge-transfer states. acs.org For the ³CT → ¹CT transition in some donor-acceptor molecules, calculations predict a very low structural reorganization energy (<0.5 meV). acs.org

Theoretical investigation of electronic structure and optical properties of oligomers and polymers

As of the latest available data, there are no specific theoretical investigations published that focus exclusively on the electronic structure and optical properties of oligomers and polymers of this compound.

Electronic and Optoelectronic Applications of 2 Tert Butyl 9h Carbazole and Its Derivatives

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-tert-butyl-9H-carbazole have been extensively investigated and utilized in the architecture of OLEDs, contributing to enhanced efficiency, stability, and color purity. These compounds can function as either host materials, which form the matrix for the light-emitting guest molecules, or as the emitters themselves. The bulky tert-butyl groups play a crucial role in preventing aggregation-induced quenching and improving the photoluminescence quantum yield (PLQY). researchgate.net

Host Materials for OLEDs

Carbazole (B46965) derivatives are frequently employed as host materials in phosphorescent and TADF OLEDs due to their high triplet energy and effective hole-transporting properties. nih.govbohrium.com The introduction of tert-butyl groups onto the carbazole framework, as seen in compounds like 9,9',9'',9'''-(2',3',5',6'-tetrafluoro-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetrayl)tetrakis(3,6-di-tert-butyl-9H-carbazole) (TCzF), can lead to exceptionally high glass transition temperatures, indicating significant thermal stability. rsc.org However, the insulating nature of the tert-butyl groups can sometimes lead to inferior device performance compared to non-butylated analogues. rsc.org

In a study of blue electrophosphorescent OLEDs, nonconjugated carbazole derivatives were synthesized to serve as host materials. While specific this compound derivatives were not the primary focus, the research highlights the importance of the carbazole moiety in creating materials with good thermal stability (Tg ranging from 78 to 115 °C) for hosting phosphorescent emitters like FIrpic. acs.org Another example is Cz-PS, or 9,9'-(4,4'-Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole), which has been utilized as a host material. The bulky tert-butyl groups in Cz-PS help to prevent the formation of excimers and stabilize the molecule. ossila.com

Table 1: Performance of OLEDs with this compound Derivative Host Materials

| Host Material | Emitter | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Host Material Function |

| CzF | Ir(ppy)₃ | 66.3 | 18.3 | Host for green phosphorescent OLED |

| TCzF | Ir(ppy)₃ | Lower than CzF | Lower than CzF | Host for green phosphorescent OLED |

| DPEPO | Cz-PS | --- | 9.9 | Host for deep-blue emitting OLED |

This table presents a selection of research findings and is not exhaustive.

Emitter Materials for OLEDs

Derivatives of this compound are also prominent as emitter materials, particularly in the development of deep-blue and sky-blue OLEDs. For instance, carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs. nih.gov In these molecules, the tert-butyl group on the carbazole donor effectively prevents the intramolecular charge transfer (ICT) process, leading to deeper blue emissions and higher photoluminescence quantum yields compared to other substituents like the methoxy (B1213986) group. nih.gov One such device achieved a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov

A significant area of research focuses on the application of this compound derivatives in Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.gov The design of these emitters often involves a donor-acceptor (D-A) structure, where the carbazole moiety, substituted with tert-butyl groups, acts as the electron donor. nih.gov The bulky tert-butyl groups help to create a spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving the small singlet-triplet energy gap (ΔEST) required for efficient TADF. beilstein-journals.orgnih.gov